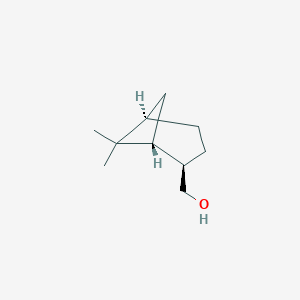

(+)-trans-Myrtanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWAIHWGMRVEFR-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@H]([C@H]1C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317239 | |

| Record name | trans-Myrtanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15358-91-5, 132203-71-5 | |

| Record name | trans-Myrtanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15358-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myrtanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015358915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrtanol, (R)-trans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Myrtanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2α,5α)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRTANOL, (R)-TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK224H8AJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRTANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHK8Y852SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-trans-Myrtanol natural abundance and sources

An In-Depth Technical Guide to the Natural Abundance and Sources of (+)-trans-Myrtanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a monoterpenoid alcohol, a class of organic compounds that form the basis of many essential oils. Its bicyclic structure, derived from the pinane skeleton, imparts specific stereochemical properties that are of increasing interest in the fields of pharmacology and synthetic chemistry. As a chiral molecule, its biological activities can be highly specific. This guide provides a technical overview of its natural origins, biosynthesis, and the methodologies required for its extraction and analysis, serving as a foundational resource for professionals in research and drug development.

The molecular structure of this compound, [(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol, is fundamental to its chemical behavior and biological interactions.[1] Understanding its natural distribution is the first step toward harnessing its potential.

Sources

Topic: Biosynthesis Pathway of (+)-trans-Myrtanol from β-Pinene

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

(+)-trans-Myrtanol, a bicyclic monoterpenoid alcohol, presents significant interest in the pharmaceutical and fragrance industries due to its unique biological activities and olfactory properties. The sustainable production of this chiral molecule from abundant natural precursors is a key objective in modern biotechnology. This technical guide provides a comprehensive overview of the biosynthetic pathway for converting β-pinene, a major component of turpentine, into this compound. We will delve into the core enzymatic machinery, explore whole-cell biocatalysis strategies, and present a detailed framework for experimental execution. The focus is on the underlying scientific principles and the practical considerations necessary for developing a robust and selective biotransformation process.

The Core Biocatalytic Machinery: Cytochrome P450 Monooxygenases

The conversion of a relatively inert hydrocarbon like β-pinene into an alcohol requires a specific and powerful enzymatic tool capable of activating carbon-hydrogen (C-H) bonds. In nature, this role is predominantly filled by the superfamily of heme-containing Cytochrome P450 monooxygenases (CYPs).[1] These enzymes are central to the metabolism of a vast array of both endogenous and exogenous compounds, including terpenes.[2]

Mechanism of Action: The Oxygen Rebound

The catalytic cycle of CYP enzymes in terpene hydroxylation is a well-studied process, prized for its ability to functionalize non-activated carbons under ambient conditions. The transformation of β-pinene to myrtanol is a classic example of allylic hydroxylation. The generally accepted mechanism proceeds as follows:

-

Substrate Binding: β-pinene enters the hydrophobic active site of the CYP enzyme.

-

Heme Activation: The iron center of the heme cofactor is reduced, and molecular oxygen binds to it. A series of electron and proton transfers generates a highly reactive iron(IV)-oxo porphyrin radical cation species, often called Compound I.

-

Hydrogen Abstraction: This potent oxidizing agent abstracts a hydrogen atom from the allylic C-10 methyl group of β-pinene. This is the rate-limiting and selectivity-determining step. Theoretical studies suggest this leads to the formation of a radical intermediate.[3][4]

-

Oxygen Rebound: The hydroxyl group is then transferred from the iron center to the substrate radical in a rapid, non-diffusive "rebound" step, yielding the final alcohol product, this compound.[3]

The expertise in selecting or engineering a biocatalyst lies in identifying a CYP enzyme with high regioselectivity for the C-10 position of β-pinene and high stereoselectivity to yield the desired (+)-trans isomer. The multistate reactivity of CYPs and the numerous reactive sites on the pinene scaffold often lead to a mixture of oxygenated products, making selectivity a primary challenge.[3][4]

The Biosynthetic Pathway: A Focus on Selectivity

While several metabolic pathways for pinene degradation exist in microorganisms, the most direct route to myrtanol is through allylic oxidation.[5] It is critical to recognize that β-pinene can be converted into a variety of other products, such as myrtenol, pinocarveol, and p-cymene derivatives, often concurrently.[6][7][8] The successful synthesis of this compound hinges on controlling the reaction to favor one specific pathway.

Stereochemical Considerations:

The chirality of the final product is directly determined by the chirality of the precursor. To synthesize this compound, the starting substrate must be (+)-β-pinene. The enzyme's active site geometry will then dictate the orientation of the hydroxylation to produce the trans isomer.

Caption: Primary biosynthetic route to this compound and competing pathways.

Whole-Cell Biocatalysis: Using Microbes as Reaction Vessels

While purified enzymes offer high precision, their industrial application is often hampered by high costs, instability, and the need for expensive cofactors (like NADPH for CYPs). Whole-cell biocatalysis circumvents these issues by using living microorganisms as self-contained, cofactor-regenerating catalysts.[9][10]

Various bacteria and fungi have demonstrated the ability to transform pinenes.[11] For instance, strains of Pseudomonas are well-known for their capacity to metabolize terpenes, converting them into a range of oxygenated compounds.[8] The primary advantage is operational simplicity. The primary challenge, as highlighted in the table below, is the frequent formation of a complex product mixture due to the organism's native metabolic networks.

Table 1: Representative Biotransformation Products from β-Pinene by Microorganisms

| Microorganism Strain | Substrate | Major Products Identified | Reference |

| Pseudomonas sp. PIN | β-pinene | p-cymene, limonene, α-terpinolene, fenchyl alcohol | [8] |

| Various Fungi/Bacteria | β-pinene | Myrtenol, verbenone, α-terpineol, limonene | [6][7] |

| Rabbits (Mammalian model) | (-)-β-pinene | (-)-10-pinanol (trans-myrtanol) | [12] |

This data underscores the central task for the scientist: to either discover a microorganism with a naturally high selectivity or to genetically engineer a strain to enhance the desired pathway while suppressing competing reactions.

Experimental Protocol: A Framework for Whole-Cell Biotransformation

This section provides a detailed, self-validating protocol framework. The causality behind each step is explained to allow for logical troubleshooting and optimization. This is not a fixed recipe but a foundational workflow designed for adaptation.

Caption: A generalized workflow for the whole-cell biotransformation of β-pinene.

Protocol Details & Scientific Rationale:

Part 1: Catalyst Preparation (The Biocatalyst)

-

Strain Selection: Choose a microorganism known for terpene metabolism, such as Pseudomonas putida or a relevant fungal strain. The choice is your initial hypothesis for a successful transformation.

-

Inoculum Culture: Grow a 10 mL starter culture in a rich medium (e.g., Luria-Bertani broth) for 16-24 hours at 30°C. This ensures a healthy and dense population of cells to start the main culture.

-

Production Culture: Inoculate 1 L of a defined mineral salts medium (MSM) with the starter culture. MSM is used to minimize background organic compounds that could interfere with downstream analysis. Grow until the late exponential phase to maximize the concentration of active enzymes.

-

Cell Harvesting: Centrifuge the culture (e.g., 6000 x g, 15 min, 4°C). Discard the supernatant and wash the cell pellet with a sterile phosphate buffer (e.g., 50 mM, pH 7.4). This "resting cell" approach removes media components and concentrates the biocatalyst.

Part 2: Biotransformation Reaction (The Core Experiment)

-

Reaction Buffer: Resuspend the washed cell pellet in the same phosphate buffer to a high concentration (e.g., an optical density at 600 nm of 20-50). High cell density increases the volumetric productivity of the reaction.

-

Cofactor Regeneration: Add a simple carbon source like glucose (e.g., 1% w/v). The cell's central metabolism will consume the glucose, regenerating the NADPH cofactors required by the CYP monooxygenases. This is the key advantage of a whole-cell system.

-

Substrate Introduction: Dissolve (+)-β-pinene in a water-miscible co-solvent like DMSO or ethanol before adding it to the cell suspension. Terpenes are hydrophobic and have low aqueous solubility; a co-solvent improves their bioavailability. Self-Validation: Run a control with only the co-solvent to ensure it has no effect on cell viability or product formation.

-

Toxicity Mitigation: Due to the membrane-disruptive nature of monoterpenes, substrate toxicity is a major cause of reaction failure.[13] Implement a fed-batch or sequential addition strategy instead of a single bolus addition. This maintains the substrate concentration below the toxic threshold, prolonging the catalytic activity of the cells.

Part 3: Analytics and Validation (The Proof)

-

Sampling: At defined time points, remove a 1 mL aliquot of the reaction mixture.

-

Extraction: Add 500 µL of ethyl acetate containing a known concentration of an internal standard (e.g., n-dodecane). Vortex vigorously for 1 minute and centrifuge to separate the phases. The internal standard is crucial for accurate quantification, correcting for variations in extraction efficiency and injection volume.

-

GC-MS Analysis: Analyze 1 µL of the organic phase.

-

Identification: Compare the mass spectra of the peaks to a known standard of this compound and other potential products.

-

Quantification: Calculate the concentration of the product based on the peak area relative to the internal standard. Plotting concentration versus time reveals the reaction kinetics.

-

-

Purification: Once the reaction is complete, the product can be purified from a scaled-up extraction using flash column chromatography for characterization.

Future Directions: Overcoming the Selectivity Barrier

The primary hurdle in the biosynthesis of this compound remains the low selectivity of many wild-type microorganisms. The future of this field lies in advanced bioengineering:

-

Enzyme Engineering: Techniques like directed evolution can be used to mutate the active site of a promising CYP enzyme.[14] By screening mutant libraries, variants with enhanced selectivity and activity for the C-10 hydroxylation of β-pinene can be identified.

-

Metabolic Engineering: This involves modifying the genome of the host microorganism. By deleting genes responsible for competing side reactions (e.g., pathways leading to myrtenol or p-cymene), the metabolic flux can be redirected towards the desired this compound product.

-

Process Optimization: Advanced bioreactor strategies, including in-situ product removal (ISPR) using adsorbent resins or organic overlays, can alleviate product inhibition and toxicity, pushing reaction yields higher.

By integrating rational enzyme design with sophisticated metabolic and process engineering, the development of a commercially viable and highly selective biosynthetic route to this compound from β-pinene is an achievable goal.

References

-

Shaik, S., et al. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. International Journal of Molecular Sciences. Available at: [Link]

-

Vespermann, K. A. C., et al. (2017). Biotransformation of α- and β-pinene into flavor compounds. Applied Microbiology and Biotechnology. Available at: [Link]

-

ResearchGate. (n.d.). Schematic representation of the main metabolic pathways of α- and β-pinene. Available at: [Link]

-

Ishida, T., et al. (1981). Terpenoids biotransformation in mammals III: Biotransformation of alpha-pinene, beta-pinene, pinane, 3-carene, carane, myrcene, and p-cymene in rabbits. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Bell, S. G., et al. (2002). Molecular recognition in (+)-alpha-pinene oxidation by cytochrome P450cam. Journal of the American Chemical Society. Available at: [Link]

-

Shaik, S., et al. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. National Institutes of Health. Available at: [Link]

-

Vespermann, K. A. C., et al. (2017). Biotransformation of α- and β-pinene into flavor compounds. PubMed. Available at: [Link]

-

Rivas, L., et al. (2022). Overview of the Biotransformation of Limonene and α-Pinene from Wood and Citrus Residues by Microorganisms. MDPI. Available at: [Link]

-

Shaik, S., et al. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Myrtenol synthesis - by isomerisation of beta-pinene epoxide.

-

Harder, J., & Probian, C. (1995). Microbial monoterpene transformations—a review. PubMed Central. Available at: [Link]

-

Yoo, S. K., & Day, D. F. (2002). Bioconversion of α- and β-pinene by Pseudomonas sp. strain PIN. ResearchGate. Available at: [Link]

-

Schalk, M., & Croteau, R. (2000). Cytochrome P450 oxygenases of monoterpene metabolism. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Production of myrtanal from beta-pinene epoxide.

-

Fabiszewska, A., et al. (2019). Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. MDPI. Available at: [Link]

-

National Institutes of Health. (n.d.). trans-Myrtanol. PubChem. Available at: [Link]

-

Farooq, A., et al. (2002). The Microbial Oxidation of (–)-β-Pinene by Botrytis cinerea. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Biomass to chemicals: Rearrangement of β-pinene epoxide into myrtanal with well-defined single-site substituted molecular sieves as reusable solid Lewis-acid catalysts. Available at: [Link]

-

ResearchGate. (n.d.). β-Pinene oxide. II: Myrtenol. III: Myrtanal. IV: Perillyl alcohol. V. Available at: [Link]

-

de Gonzalo, G., & Gotor-Fernández, V. (2020). Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). MDPI. Available at: [Link]

-

Chiu, C. C., et al. (2019). The two enantiomers of α-pinene and their hydroxlated products trans-verbenol, myrtenol and cis-verbenol. ResearchGate. Available at: [Link]

-

Green, A. P., & Turner, N. J. (2021). Design, Engineering & Application of Biocatalysts in Organic Synthesis. YouTube. Available at: [Link]

-

García-García, P., & de Gonzalo, G. (2022). Biocatalysis in Green Biosolvents. Taylor & Francis eBooks. Available at: [Link]

- Google Patents. (n.d.). Production of myrtanal from beta-pinene epoxide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Biotransformation of α- and β-pinene into flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Terpenoids biotransformation in mammals III: Biotransformation of alpha-pinene, beta-pinene, pinane, 3-carene, carane, myrcene, and p-cymene in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microbial monoterpene transformations—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of (+)-trans-Myrtanol: A Technical Guide for Researchers

Foreword: The Imperative of Precise Characterization

In the realm of natural product chemistry and drug development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent research is built. (+)-trans-Myrtanol, a bicyclic monoterpenoid alcohol, presents a compelling case study in this regard. Its presence in various essential oils and its potential biological activities necessitate a robust and multi-faceted analytical approach for its definitive identification and characterization. This guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—as applied to this compound. Moving beyond a mere recitation of methods, we will delve into the causality behind experimental choices, fostering a deeper understanding of how to generate and interpret high-quality, self-validating spectroscopic data.

Structural Overview of this compound

This compound possesses the chemical formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [1]. Its structure is based on the pinane skeleton, a bicyclo[3.1.1]heptane system, with a hydroxymethyl group at the C2 position and gem-dimethyl groups at C6. The stereochemical descriptors "(+)" and "trans" define the specific enantiomer and the relative orientation of the substituents on the bicyclic ring. This precise three-dimensional arrangement is critical to its biological function and dictates its unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules in solution. For a molecule like this compound, a suite of 1D and 2D NMR experiments is employed to assign every proton and carbon atom and to piece together the molecular connectivity.

The "Why" Behind the NMR Protocol: Experimental Design

The choice of NMR experiments is not arbitrary; it follows a logical progression from simple, one-dimensional spectra to more complex, two-dimensional correlation experiments. This systematic approach ensures that each piece of spectral data builds upon the last, leading to an unambiguous structural assignment.

Diagram: Logical Workflow for NMR-based Structure Elucidation

Caption: A systematic workflow for the NMR analysis of this compound.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A Critical First Step

Given that this compound is a volatile compound, proper sample preparation is paramount to obtaining high-quality NMR spectra.

-

Analyte Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral interpretation. Purification can be achieved by flash chromatography or preparative gas chromatography.

-

Solvent Selection: Dissolve approximately 5-20 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for monoterpenoids due to its excellent solubilizing properties and relatively simple residual solvent signal.

-

Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Inert Atmosphere: For long-term storage or for air-sensitive samples, the NMR tube can be sealed under an inert atmosphere (e.g., nitrogen or argon).

Instrumental Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample concentration.

-

¹H NMR: 16-32 scans, 2-second relaxation delay.

-

¹³C NMR: 512-1024 scans, 2-second relaxation delay, proton decoupled.

-

COSY: 2-4 scans per increment, 256 increments.

-

HSQC: 4-8 scans per increment, 256 increments, optimized for a one-bond ¹J(C,H) of 145 Hz.

-

HMBC: 16-32 scans per increment, 256 increments, optimized for long-range couplings of 8-10 Hz.

Data Interpretation: Assembling the Structural Puzzle

¹H and ¹³C NMR Spectral Data (Representative)

| Assignment | ¹H Chemical Shift (δ) ppm (Multiplicity) | ¹³C Chemical Shift (δ) ppm |

| -CH₃ (C9) | ~0.88 (s) | ~21.2 |

| -CH₃ (C8) | ~1.19 (s) | ~26.0 |

| Bicyclic Ring Protons | ~1.50-2.50 (m) | ~23.0, 27.5, 38.0, 39.0, 41.0, 43.0 |

| -CH₂OH (C10) | ~3.40-3.70 (m) | ~65.0 |

| -OH | ~4.20 (br s) | - |

| Note: Data is representative for the myrtanol skeleton and may vary for the specific (+)-trans isomer.[2] |

2D NMR Correlations: Connecting the Dots

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal which protons are directly attached to which carbon atoms. For instance, the proton signals in the 3.40-3.70 ppm range would show a correlation to the carbon signal at ~65.0 ppm, confirming the -CH₂OH group.

-

COSY (Correlation Spectroscopy): This spectrum would show couplings between protons that are two or three bonds apart. This is crucial for tracing the connectivity of the protons within the bicyclic ring system.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For example, the protons of the methyl groups (~0.88 and ~1.19 ppm) would show correlations to the quaternary carbon of the gem-dimethyl group and adjacent carbons in the ring, confirming their position. The protons of the -CH₂OH group would show correlations to the carbon they are attached to (C2) and the bridgehead carbon (C1), locking in the position of this substituent.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Identity Confirmation

GC-MS is an indispensable technique for the analysis of volatile compounds like monoterpenoids. It provides information on both the retention time (a measure of a compound's volatility and interaction with the GC column) and its mass spectrum (a fingerprint of its molecular structure).

The "Why" Behind the GC-MS Protocol: Methodological Choices

The selection of the GC column and the MS ionization method is critical for achieving good separation and generating informative mass spectra for terpenes.

Diagram: GC-MS Analysis Workflow

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Experimental Protocol: GC-MS

Sample Preparation

-

Dilution: Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile organic solvent such as hexane or dichloromethane.

Instrumental Parameters

-

Gas Chromatograph:

-

Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a good starting point for terpene analysis. Dimensions of 30 m x 0.25 mm x 0.25 µm are standard.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Interpretation: Retention Index and Fragmentation

Kovats Retention Index

The Kovats retention index (RI) is a standardized measure of retention time that helps in the identification of compounds by comparing experimental values with literature data. For this compound, reported RI values are:

These values can be used to tentatively identify this compound in a complex mixture, such as an essential oil.

Mass Spectrum Fragmentation Pattern

Under electron impact ionization, this compound will fragment in a characteristic manner. The mass spectrum provides a molecular fingerprint that can be compared to spectral libraries (e.g., NIST, Wiley) for confirmation.

Predicted Mass Spectrum Fragmentation of Myrtanol

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment |

| 154 | Low | [M]⁺ (Molecular Ion) |

| 139 | Moderate | [M - CH₃]⁺ |

| 123 | Moderate | [M - OCH₃]⁺ or [M - H₂O - CH₃]⁺ |

| 109 | High | [C₈H₁₃]⁺ |

| 95 | High (Often Base Peak) | [C₇H₁₁]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

| Note: This is a representative fragmentation pattern for the myrtanol structure.[2] |

The molecular ion peak at m/z 154 may be weak or absent. The fragmentation is typically dominated by the loss of a methyl group (m/z 139) and subsequent rearrangements and fragmentations of the bicyclic ring, leading to the prominent peaks at m/z 95, 81, and 69.

Conclusion: An Integrated Approach to Certainty

The spectroscopic characterization of this compound is a clear illustration of the synergy between NMR and GC-MS. While GC-MS provides excellent sensitivity for detection and tentative identification based on retention index and fragmentation patterns, it is the detailed structural information from a suite of NMR experiments that provides the unequivocal proof of structure. For researchers in drug discovery and natural product chemistry, mastering the application and interpretation of these techniques is not merely a technical skill but a fundamental necessity for producing reliable and impactful science. The protocols and interpretive frameworks presented in this guide offer a robust foundation for the confident characterization of this compound and other related natural products.

References

-

PubChem. trans-Myrtanol. National Center for Biotechnology Information. [Link]

-

PubChem. Myrtanol. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

Sources

An In-depth Technical Guide to the Discovery and Isolation of (+)-trans-Myrtanol from Plant Essential Oils

Abstract: This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of (+)-trans-Myrtanol, a bicyclic monoterpenoid alcohol found in select plant essential oils. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the principles and practical methodologies involved in obtaining this specific stereoisomer. Key sections cover the natural occurrence of this compound, detailed protocols for extraction and purification, and advanced analytical techniques for structural elucidation and quality control. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Part 1: Introduction and Scientific Context

Myrtanol, a saturated derivative of myrtenol, is a bicyclic monoterpene alcohol with the chemical formula C₁₀H₁₈O.[1] Its rigid bicyclo[3.1.1]heptane framework gives rise to significant stereochemical complexity. The molecule exists as both cis and trans diastereomers, each of which can exist as a pair of (+)- and (-)-enantiomers. The stereochemistry of such compounds is of paramount importance in the pharmaceutical, fragrance, and food industries, as different enantiomers can exhibit distinct biological activities and sensory properties.[2]

This guide focuses specifically on the This compound isomer. The discovery of this enantiomer is tied to the chemical analysis of essential oils from specific aromatic plants. While myrtanol, in general, is a known constituent of various essential oils, including those from the Myrtus genus, this compound has been notably reported in the essential oils of Chamaecyparis formosensis and Taiwania cryptomerioides.[1] Its presence in these natural sources has opened avenues for its investigation, necessitating robust methods for its isolation in high purity.

The potential pharmacological activities of monoterpenes and their derivatives, including antimicrobial, anti-inflammatory, and antioxidant effects, make compounds like this compound attractive targets for drug discovery and development.[3] This guide serves as a foundational resource for researchers aiming to isolate this compound for further study.

Part 2: Natural Sources and Quantitative Overview

The primary challenge in isolating this compound is its relatively low abundance within a complex mixture of other terpenoids in essential oils. The selection of the appropriate plant material is the critical first step.

Key Botanical Sources:

-

Chamaecyparis formosensis (Formosan Cypress): The wood essential oil of this Taiwanese native tree is a documented source of myrtanol.[4]

-

Myrtus communis (Common Myrtle): While rich in other terpenes like α-pinene and 1,8-cineole, myrtle essential oil also contains myrtanol isomers, making it a potential, albeit complex, source.[2][5]

The yield of essential oil and the concentration of myrtanol can vary significantly based on geographical location, harvest time, and the specific part of the plant used.

| Plant Species | Plant Part | Essential Oil Yield (% w/w) | Myrtanol Content in Oil (%) | Reference |

| Chamaecyparis formosensis | Wood | Not specified | 7.1% (unspecified isomer) | [4] |

| Myrtus communis | Leaves | 0.3% - 0.77% | Varies | [3] |

This table summarizes typical yields and content. Actual values can vary and should be determined empirically for each batch of plant material.

Part 3: A Step-by-Step Workflow for Isolation and Purification

The isolation of pure this compound from a plant matrix is a multi-stage process that requires a combination of extraction, coarse purification, and fine-resolution chromatography. The causality behind this workflow is to systematically reduce the complexity of the mixture and increase the purity of the target compound at each stage.

Caption: Overall workflow for the isolation of this compound.

Stage 1: Extraction via Steam Distillation

Scientific Rationale: Steam distillation is the method of choice for extracting volatile compounds like monoterpenoids from plant material.[5] It works on the principle that the boiling point of a mixture of immiscible liquids (water and essential oil) is lower than the boiling points of the individual components. This allows for the volatilization of the essential oil at temperatures below 100°C, preventing thermal degradation of sensitive compounds.

Detailed Protocol: Steam Distillation

-

Preparation of Plant Material:

-

For woody materials like C. formosensis, reduce the wood to small chips or coarse powder to increase the surface area for efficient steam penetration.

-

For leaves like M. communis, use either fresh or air-dried material. Grinding the leaves can increase yield, but may also introduce more non-volatile impurities.[3]

-

-

Apparatus Setup:

-

Assemble a steam distillation apparatus consisting of a steam generator (or a boiling flask for direct steam generation), a biomass flask to hold the plant material, a condenser, and a receiving vessel (e.g., a separatory funnel or Florentine flask).[6]

-

Ensure all glass joints are securely sealed to prevent steam loss.[7]

-

-

Extraction Process:

-

Load the prepared plant material into the biomass flask. Do not pack it too tightly, to allow for even steam flow.

-

Begin heating the water in the steam generator. Pass the generated steam through the biomass flask. The steam will rupture the plant's oil glands and carry the volatile essential oil with it.

-

The steam and oil vapor mixture travels to the condenser, where it is cooled by circulating cold water and condenses back into a liquid.

-

-

Collection and Separation:

-

Collect the distillate in the receiving vessel. The distillate will consist of two immiscible layers: the essential oil and the hydrosol (floral water).

-

As most essential oils are less dense than water, the oil layer will typically form on top.

-

Carefully separate the essential oil layer from the aqueous layer. The resulting product is the crude essential oil.

-

The yield of essential oil is typically low, often less than 1% of the initial plant mass.[5]

-

Stage 2: Coarse Purification via Fractional Distillation

Scientific Rationale: The crude essential oil is a complex mixture of terpenes with varying boiling points. Fractional distillation is employed to separate compounds based on these differences.[8] A fractionating column provides a large surface area (through glass beads, rings, or Vigreux indentations) for repeated vaporization and condensation cycles, effectively performing multiple simple distillations in one process.[8] This allows for the separation of compounds with boiling points that are relatively close, which is common for monoterpenoids. Myrtanol has a boiling point of approximately 220°C, which will be used to guide the collection of the myrtanol-rich fraction.

Detailed Protocol: Fractional Distillation

-

Apparatus Setup:

-

Set up a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a set of receiving flasks.

-

The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[8]

-

-

Distillation Process:

-

Place the crude essential oil into the round-bottom flask with a few boiling chips or a magnetic stir bar for smooth boiling.

-

Gently heat the flask. The most volatile compounds with the lowest boiling points (e.g., α-pinene, bp ~155°C) will vaporize first, rise through the column, and be collected as the first fraction.

-

Carefully monitor the temperature at the distillation head. Collect distinct fractions based on temperature plateaus. A stable temperature indicates that a relatively pure compound is distilling.

-

-

Fraction Collection:

-

Collect the initial low-boiling terpene hydrocarbons at their respective boiling points.

-

As the temperature rises, change the receiving flask to collect intermediate fractions.

-

The myrtanol-rich fraction will distill at a higher temperature. The boiling point of myrtanol is approximately 219-220°C at atmospheric pressure.[4] Collect the fraction that distills around this temperature. Note: Vacuum distillation can be employed to reduce the boiling point and prevent potential degradation of the compounds.

-

After collection, the temperature will either rise again to the boiling point of the next compound or drop if the majority of the material has been distilled.

-

Stage 3: High-Resolution Isomer Separation via Preparative Chiral HPLC

Scientific Rationale: The myrtanol-rich fraction will contain a mixture of all four myrtanol stereoisomers (cis/trans and +/-). Separating these isomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose.[2] The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including monoterpenes.[2]

Detailed Protocol: Preparative Chiral HPLC

-

System and Column Selection:

-

HPLC System: A preparative HPLC system equipped with a pump capable of handling higher flow rates, a larger sample loop injector, a preparative-scale column, and a UV detector.

-

Chiral Column: A polysaccharide-based CSP is recommended. A column such as one packed with Cellulose tris(3,5-dimethylphenylcarbamate) has demonstrated good enantioselectivity for myrtanol isomers.[2]

-

-

Method Parameters:

-

Mobile Phase: A normal-phase mobile phase is typically used. A starting point is a mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The ratio may need to be optimized to achieve the best resolution.[2]

-

Flow Rate: The flow rate will depend on the diameter of the preparative column. It will be significantly higher than analytical scale flow rates.

-

Detection: Myrtanol has a weak UV chromophore, so detection at a low wavelength, such as 210 nm, is necessary.[2]

-

-

Procedure:

-

Sample Preparation: Dissolve the myrtanol-rich fraction obtained from distillation in the mobile phase to a suitable concentration (e.g., 1-10 mg/mL). Filter the solution through a 0.45 µm syringe filter.[2]

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2]

-

Injection and Fraction Collection: Inject the sample onto the column. Monitor the chromatogram and collect the eluent corresponding to each separated peak into individual vessels. The peak corresponding to this compound can be identified by comparing its retention time to an analytical standard or by subsequent analysis of each collected fraction.

-

Solvent Removal: After collection, the mobile phase is removed from the collected fractions, typically using a rotary evaporator, to yield the purified isomer.

-

Part 4: Analytical Characterization and Quality Control

Once the target compound is isolated, its identity and purity must be rigorously confirmed. This is a self-validating step that ensures the success of the isolation protocol.

Caption: Workflow for the analytical characterization of isolated this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Rationale: GC-MS is the workhorse technique for the analysis of volatile compounds in essential oils.[9] The gas chromatograph separates the components of the mixture based on their boiling points and polarity, and the mass spectrometer provides information about the molecular weight and structural fragments of each component.

-

Purity Assessment: The purity of the isolated fraction can be determined from the GC chromatogram. A single, sharp peak indicates a high degree of purity.

-

Identity Confirmation: The mass spectrum provides a molecular fingerprint. The molecular ion peak (M+) should correspond to the molecular weight of myrtanol (154.25 g/mol ).[1] The fragmentation pattern is also characteristic. For alcohols, a common fragmentation is the loss of a water molecule (M-18), and cleavage of the C-C bond alpha to the hydroxyl group.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[11][12] ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides the same for carbon atoms.

-

¹H NMR Spectrum: The spectrum of this compound will show characteristic signals for the two methyl groups on the bicyclic ring, the protons of the ring system, and the two protons of the -CH₂OH group. The chemical shifts and splitting patterns are unique to the trans- configuration.

-

¹³C NMR Spectrum: The spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, confirming the carbon skeleton. The chemical shift of the carbon in the -CH₂OH group will be in the characteristic region for an alcohol (around 60-70 ppm).

Representative Spectral Data:

| Technique | Parameter | Expected Value/Observation for trans-Myrtanol |

| GC-MS | Molecular Ion (M+) | m/z = 154 |

| Key Fragments | m/z = 139 (M-CH₃), 136 (M-H₂O), 121, 95, 81 | |

| ¹³C NMR | Approximate Chemical Shifts (ppm) | ~68 (-CH₂OH), ~48, ~41, ~38, ~33, ~28, ~26, ~23, ~21 |

| ¹H NMR | Approximate Chemical Shifts (ppm) | ~3.5 (-CH₂OH), ~2.4-1.8 (ring protons), ~1.2 & ~0.9 (methyl singlets) |

(Note: Exact chemical shifts can vary depending on the solvent used.[11] The data presented is a general guide based on available information for myrtanol isomers.)

Part 5: Conclusion and Future Outlook

The successful isolation and characterization of this compound from natural sources is a challenging but achievable goal that relies on a systematic application of classical and modern separation and analytical techniques. This guide has outlined a robust workflow, from the initial selection of plant material to the final structural confirmation of the purified compound. The detailed protocols for steam distillation, fractional distillation, and preparative chiral HPLC provide a practical framework for researchers.

The ability to isolate this specific stereoisomer in high purity is a critical prerequisite for its further investigation in pharmacology and other fields. Future research may focus on screening a wider range of plant species for higher concentrations of this compound, optimizing extraction and isolation methods for improved yield and efficiency, and exploring its potential therapeutic applications. The methodologies described herein provide the essential foundation for these future endeavors.

References

-

Hopewell Essential Oils. (n.d.). Hinoki. Retrieved January 14, 2026, from [Link]

-

Guesmi, F., et al. (2023). Optimization of Tunisian Myrtus communis L. Essential Oil Extraction by Complete Factorial Experimental Design. MDPI. Retrieved January 14, 2026, from [Link]

-

Hsiao, C.-J., et al. (2020). Antifungal Potential and Chemical Composition of Chamaecyparis formosensis and Chamaecyparis obtusa var. formosana Essential Oils in Liquid and Vapor Phases Against 4 Fungal Species. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). The Effect Of Different Essential Oil Extraction Methods On The Efficiency And Antibacterial Properties Of Myrtus Communis L. Leaves. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Essential oil extraction by steam distillation method. Retrieved January 14, 2026, from [Link]

-

Ghica, M.V., et al. (2020). Selection of Optimal Operating Conditions for Extraction of Myrtus Communis L. Essential Oil by the Steam Distillation Method. ResearchGate. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US7727401B2 - Selective purification of mono-terpenes for removal of oxygen containing species.

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved January 14, 2026, from [Link]

-

AromaWeb. (n.d.). Taiwan Hinoki Essential Oil: Benefits, Uses & Insights. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). trans-Myrtanol. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

The Fractional Distillation of a Binary Mixture. (n.d.). Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). SEPARATION OF TERPENES FROM LEMON ESSENTIAL OIL BY SELECTIVE FRACTIONATION UNDER A VACUUM. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Phylogenetic Relationships of the Genus Chamaecyparis Inferred from Leaf Essential Oil. Retrieved January 14, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Retrieved January 14, 2026, from [Link]

-

Ito, C., et al. (2010). Complete 1H and 13C NMR data assignment of new constituents from Severinia buxifolia. Magnetic Resonance in Chemistry. Retrieved January 14, 2026, from [Link]

-

Su, Y.-C., et al. (2014). Chemical Composition and Anti-inflammatory Activity of Chamaecyparis obtusa f. formosana Wood Essential Oil from Taiwan. ResearchGate. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). The procedure of fraction distillation in a laboratory. Retrieved January 14, 2026, from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). Myrtenol - Optional[1H NMR] - Spectrum. Retrieved January 14, 2026, from [Link]

-

El-Sayed, A. M., et al. (2021). Essential Oils Composition and Biological Activity of Chamaecyparis obtusa, Chrysopogon nigritanus and Lavandula coronopifolia Grown Wild in Sudan. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation of trimethylsilylated small molecules. Retrieved January 14, 2026, from [Link]

-

Nugraha, A. S., & Nandiyanto, A. B. D. (2021). How to Read and Interpret GC/MS Spectra: A Step-by-Step Approach. Indonesian Journal of Multidisciplinary Research. Retrieved January 14, 2026, from [Link]

-

El-Sayed, A. M., et al. (2021). Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential. MDPI. Retrieved January 14, 2026, from [Link]

-

Faal, S., et al. (2022). Classification and Identification of Essential Oils from Herbs and Fruits Based on a MOS Electronic-Nose Technology. MDPI. Retrieved January 14, 2026, from [Link]

Sources

- 1. trans-Myrtanol | C10H18O | CID 84880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selection of Optimal Operating Conditions for Extraction of Myrtus Communis L. Essential Oil by the Steam Distillation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US7727401B2 - Selective purification of mono-terpenes for removal of oxygen containing species - Google Patents [patents.google.com]

- 7. aromaweb.com [aromaweb.com]

- 8. Purification [chem.rochester.edu]

- 9. Hinoki - Hopewell Essential Oils [hopewelloils.com]

- 10. whitman.edu [whitman.edu]

- 11. utsouthwestern.edu [utsouthwestern.edu]

- 12. Complete 1H and 13C NMR data assignment of new constituents from Severinia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-trans-Myrtanol for Researchers and Drug Development Professionals

Introduction: The Significance of Chirality and (+)-trans-Myrtanol in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of chirality is of paramount importance. The spatial arrangement of atoms within a molecule can dramatically influence its pharmacological and toxicological profile, a concept starkly illustrated by historical examples where one enantiomer of a drug provided therapeutic benefits while the other was inactive or even detrimental.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry.[1]

This compound, a chiral monoterpenoid alcohol, emerges as a valuable building block in this context. Its rigid bicyclic structure, derived from the abundant natural product (+)-α-pinene, provides a well-defined stereochemical scaffold. This guide offers an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its applications as a chiral auxiliary in the synthesis of complex pharmaceutical agents. The causality behind experimental choices and the validation of protocols are emphasized to provide a trustworthy and authoritative resource for researchers and scientists in the field.

Core Properties of this compound

Chemical Identification and Molecular Structure

-

CAS Number: 132203-71-5[2]

-

Molecular Formula: C₁₀H₁₈O[2]

-

Molecular Weight: 154.25 g/mol [2]

-

IUPAC Name: [(1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol[2]

-

Synonyms: (1R,2R)-10-Pinanol, this compound

The molecular structure of this compound is characterized by a bicyclo[3.1.1]heptane skeleton with two methyl groups at the C6 position and a hydroxymethyl group at the C2 position. The "trans" designation refers to the stereochemical relationship between the hydroxymethyl group and the gem-dimethyl bridge.

Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to pale yellow solid | [3] |

| Density | 0.973 g/mL | [3] |

| Melting Point | 77.0 °C | [3] |

| Boiling Point | 232-236 °C | |

| Purity | Typically ≥98% | [3] |

Stereoselective Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the hydroboration-oxidation of the readily available chiral starting material, (+)-α-pinene.[4][5] This two-step process is highly stereoselective, a critical feature for producing the desired enantiomer.

The Causality of Stereoselectivity

The stereochemical outcome of the hydroboration-oxidation of (+)-α-pinene is governed by two key factors:

-

Steric Hindrance: The gem-dimethyl bridge of the bicyclic pinene structure sterically hinders one face of the double bond. As a result, the borane reagent (BH₃) preferentially attacks from the less hindered face.[4][5]

-

Syn-Addition and Retention of Configuration: The hydroboration step involves a concerted syn-addition of the B-H bond across the double bond. The subsequent oxidation of the resulting organoborane with hydrogen peroxide proceeds with retention of configuration at the newly formed stereocenter.[4][5]

This combination of steric control and stereospecific reaction mechanisms ensures the formation of the this compound isomer with high diastereoselectivity and enantiomeric purity.

Reaction Workflow: From (+)-α-Pinene to this compound

Caption: The two-step synthesis of this compound.

Detailed Experimental Protocol: Batch Synthesis

The following protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

-

(+)-α-Pinene (98%+)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is assembled. The apparatus is flushed with dry nitrogen.

-

Hydroboration: (+)-α-Pinene (1 equivalent) is dissolved in anhydrous THF in the reaction flask and cooled to 0 °C in an ice bath. The borane-THF complex (0.4 equivalents of BH₃) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for another 2 hours.

-

Oxidation: The reaction mixture is cooled again to 0 °C. Slowly and cautiously, 3 M aqueous sodium hydroxide solution (1.2 equivalents) is added, followed by the dropwise addition of 30% hydrogen peroxide (1.2 equivalents), ensuring the internal temperature does not exceed 25 °C. The mixture is then stirred at room temperature for 4-6 hours.

-

Work-up: The reaction mixture is diluted with diethyl ether and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization of this compound

Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 500 MHz): δ (ppm) ~3.65 (dd, J = 10.5, 7.0 Hz, 1H, -CH-CH₂OH), ~3.55 (dd, J = 10.5, 8.0 Hz, 1H, -CH-CH₂OH), ~2.4-2.2 (m, 2H), ~2.1-1.9 (m, 3H), ~1.8 (m, 1H), ~1.6 (br s, 1H, -OH), ~1.20 (s, 3H, -CH₃), ~0.90 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 125 MHz): δ (ppm) ~68.0 (-CH₂OH), ~48.0, ~42.0, ~40.0, ~38.0, ~33.0, ~28.0, ~26.0 (-CH₃), ~22.0 (-CH₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

Broad O-H stretch: ~3300-3400 cm⁻¹

-

C-H stretches (sp³): ~2850-2960 cm⁻¹

-

C-O stretch: ~1050 cm⁻¹

Mass Spectrometry (MS)

-

Electron Ionization (EI): The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 154, along with characteristic fragmentation patterns.[6]

Applications in Drug Development: A Chiral Building Block for Asymmetric Synthesis

The well-defined stereochemistry and rigid structure of this compound make it a valuable chiral auxiliary and building block in asymmetric synthesis.[7] Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and ideally recycled.[3]

Asymmetric Aldol Reactions

One notable application involves the use of a chiral oxazolidinone auxiliary derived from cis-myrtanol (a stereoisomer of trans-myrtanol) in asymmetric aldol reactions.[7] The N-propionyl derivative of this auxiliary, when converted to its boron enolate, reacts with aldehydes to produce aldol adducts with excellent diastereoselectivity.[7] This demonstrates the potential of myrtanol-derived scaffolds to control the formation of new stereocenters in carbon-carbon bond-forming reactions, which are fundamental in the synthesis of many drug molecules.

Conceptual Workflow: Asymmetric Aldol Reaction using a Myrtanol-Derived Auxiliary

Caption: General scheme for the use of a myrtanol-derived chiral auxiliary.

Potential Pharmacological Activity

While specific drug development case studies directly employing this compound are not extensively documented in publicly available literature, the broader class of myrtanol and its derivatives have shown promising biological activities, including:

-

Antimicrobial Properties: Myrtanol has demonstrated efficacy against various bacteria and fungi, suggesting potential applications in the development of new anti-infective agents.

-

Anti-inflammatory and Antioxidant Effects: Preliminary studies indicate that myrtanol possesses anti-inflammatory and antioxidant properties, which are relevant to a wide range of therapeutic areas.

These inherent biological activities, combined with its utility as a chiral building block, position this compound as a compound of significant interest for future drug discovery and development programs.

Conclusion and Future Outlook

This compound is a valuable and readily accessible chiral molecule with a well-defined stereochemical architecture. Its efficient synthesis from (+)-α-pinene via a stereoselective hydroboration-oxidation reaction, coupled with its potential as a chiral auxiliary and its inherent biological activities, makes it a compelling tool for researchers and scientists in the field of drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly important role in the creation of novel and effective medicines. This guide provides the foundational knowledge and practical protocols to facilitate the exploration and utilization of this versatile chiral synthon.

References

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-Myrtanol. PubChem. Retrieved from [Link]

-

Supporting Materials. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Myrtanol. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, November 23). 11.11: Hydroboration–Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 1). 8.5: Hydration of Alkenes - Addition of H₂O by Hydroboration. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

ACS Publications. (n.d.). Hydroboration of terpenes. 9. A simple improved procedure for upgrading the optical purity of commercially available .alpha.- and .beta.-pinenes. Conversion of (+)-.alpha.-pinene to (+)-.beta.-pinene via hydroboration-isomerization. Retrieved from [Link]

-

NIST. (n.d.). cis-Myrtanol. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

The Good Scents Company. (n.d.). trans-myrtanol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004327). Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

ResearchGate. (2015). Development of a flow method for the hydroboration/oxidation of olefins. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). (-)-Myrtenol. NIST WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). myrtanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1R,2S,5R)-6,6-Dimethylbicyclo(3.1.1)heptane-2-methanol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. Retrieved from [Link]

-

ResearchGate. (2015). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

ResearchGate. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Enantioselective synthesis of chiral BCPs. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2003). trans-(1 S,2 S)-1-Substituted-2-( N, N-dialkylamino)-1-indanol derivatives as chiral ligands in the catalytic enantioselective addition of diethylzinc to aldehydes. Retrieved from [Link]

-

ResearchGate. (2019). Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (‒)-morphine. Retrieved from [Link]

Sources

- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans-Myrtanol | C10H18O | CID 84880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biological Nexus: A Technical Guide to the Bioactivities of (+)-trans-Myrtanol and the Prospective Landscape of its Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

(+)-trans-Myrtanol, a bicyclic monoterpenoid alcohol, represents a compelling yet underexplored chiral scaffold in the landscape of natural product chemistry and drug discovery. While its stereoisomers, particularly (-)-cis-myrtanol, have garnered some attention, the unique biological profile of the (+)-trans isomer remains a frontier for scientific investigation. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound, with a forward-looking perspective on the therapeutic potential of its synthetic derivatives. We will delve into its prospective anticancer, anti-inflammatory, and antimicrobial properties, underpinned by detailed experimental protocols and mechanistic insights into relevant signaling pathways. This document serves as a foundational resource to catalyze further research and development into this promising natural compound.

Introduction: The Stereochemical Imperative in Myrtanol's Bioactivity

Myrtanol (6,6-dimethylbicyclo[3.1.1]heptane-2-methanol) is a naturally occurring monoterpenoid found in the essential oils of various plants. Its rigid bicyclic structure and chiral centers give rise to several stereoisomers, including cis/trans diastereomers and their respective enantiomers. Stereochemistry is not a trivial detail in pharmacology; the three-dimensional arrangement of a molecule dictates its interaction with chiral biological targets such as enzymes and receptors, often leading to profoundly different physiological effects.[1] While much of the existing literature on myrtanol is not stereospecific or focuses on the more abundant (-)-cis isomer, the distinct spatial orientation of the hydroxymethyl group in this compound suggests a unique pharmacological profile worthy of dedicated investigation.

This guide will synthesize the current understanding of myrtanol's bioactivities and, where evidence for the (+)-trans isomer is lacking, extrapolate potential activities based on related compounds, always with the caveat that experimental verification is paramount. We will explore three key areas of therapeutic interest: anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Potential: Inducing Apoptosis in Malignant Cells

Emerging research on monoterpenoids suggests their potential as anticancer agents, often acting through the induction of programmed cell death, or apoptosis.[2] While direct studies on this compound are scarce, the proposed mechanism for related compounds involves the modulation of key signaling cascades that regulate cell survival and death.

The Caspase Signaling Pathway: A Locus of Intervention

A primary mechanism for inducing apoptosis is the activation of a family of cysteine proteases known as caspases. The caspase cascade can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. For many natural products, the intrinsic pathway is a key target.

It is hypothesized that this compound or its derivatives could trigger the intrinsic apoptotic pathway by inducing mitochondrial stress, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The initial step in assessing anticancer potential is to determine the compound's cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Properties: Modulating the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Monoterpenes have been reported to possess anti-inflammatory properties, and it is plausible that this compound shares this activity. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB Pathway: A Central Regulator of Inflammation

In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., COX-2, iNOS).

This compound or its derivatives could exert anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the degradation of IκBα or the nuclear translocation of NF-κB.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

To investigate the effect of this compound on the NF-κB pathway, Western blotting can be used to measure the levels of key proteins in the cascade, such as phosphorylated IκBα and nuclear p65.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

LPS (Lipopolysaccharide)

-

This compound or its derivatives

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Chemiluminescence imaging system

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound or its derivatives for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).

-

Protein Extraction: For total protein, lyse the cells with RIPA buffer. For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-